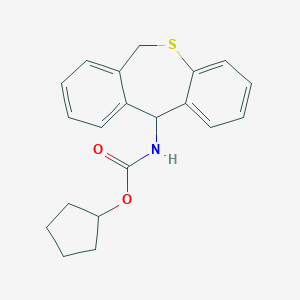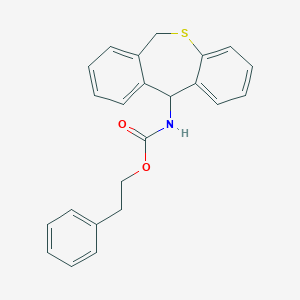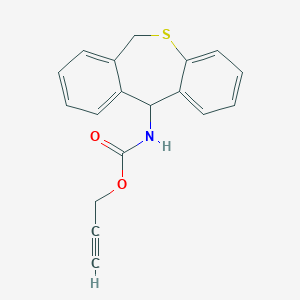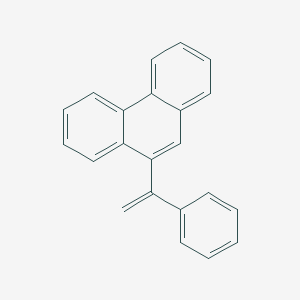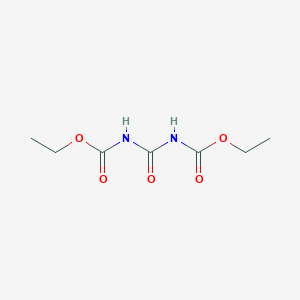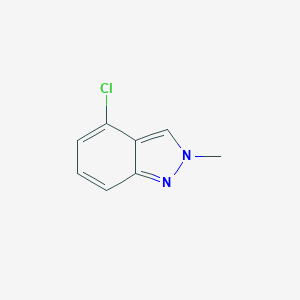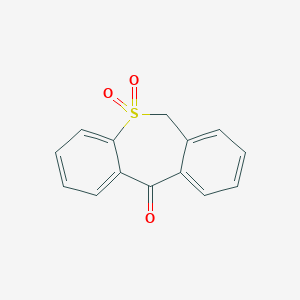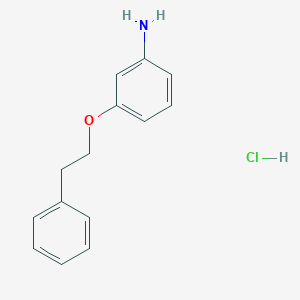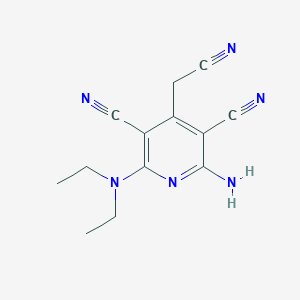
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family, which has several biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- is not fully understood. However, it has been reported that this compound can interact with DNA and inhibit cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- has been reported to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various fungi and bacteria. It has also been reported to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have potential as a fluorescent probe for imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-. One potential direction is the development of this compound as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Additionally, this compound has potential as a fluorescent probe for imaging applications. Further studies are needed to optimize the imaging properties of this compound and determine its potential applications in imaging techniques. Furthermore, this compound has potential as an antimicrobial agent. Further studies are needed to determine the efficacy and safety of this compound against various fungi and bacteria.
Méthodes De Synthèse
The synthesis of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- involves the reaction of 2-amino-4-(cyanomethyl)-6-(diethylamino)pyridine with carbon disulfide in the presence of potassium hydroxide. This reaction results in the formation of 3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)-. This method has been reported in various scientific publications and has been optimized for higher yields.
Applications De Recherche Scientifique
3,5-Pyridinedicarbonitrile, 2-amino-4-(cyanomethyl)-6-(diethylamino)- has been extensively studied for its biological and pharmacological activities. This compound has been reported to have antifungal and antibacterial properties. It has also been shown to have potential as an anticancer agent. Furthermore, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
380638-39-1 |
|---|---|
Formule moléculaire |
C13H14N6 |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
2-amino-4-(cyanomethyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H14N6/c1-3-19(4-2)13-11(8-16)9(5-6-14)10(7-15)12(17)18-13/h3-5H2,1-2H3,(H2,17,18) |
Clé InChI |
XRZHRSJWIHMKKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
SMILES canonique |
CCN(CC)C1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



